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molecular formula C9H10N2O3 B8411160 2-Allyl-3-methoxy-6-nitropyridine

2-Allyl-3-methoxy-6-nitropyridine

Cat. No. B8411160
M. Wt: 194.19 g/mol
InChI Key: SKOKROIYZLCYMZ-UHFFFAOYSA-N
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Patent
US08901124B2

Procedure details

To a solution of 2-allyl-3-methoxy-6-nitropyridine (2.0 g, 10.3 mmol) in ethanol (34 mL) was added 10% palladium on carbon (219 mg, 2.06 mmol). The reaction was evacuated and back filled with hydrogen. This was repeated two more times. The reaction mixture was stirred under hydrogen at 1 atm for 16 h, then filtered through a pad of celite and the filter cake washed thoroughly with ethyl acetate. The filtrates were concentrated in vacuo and purified by chromatography (silica, 25 to 90% ethyl acetate in hexanes) to give 5-methoxy-6-propylpyridin-2-amine (1.41 g, 8.48 mmol, 82%) as an off white solid. 1H NMR (400 MHz, CHLOROFORM-d6) δ ppm 7.09 (d, J=8.8 Hz, 1H), 6.38 (d, J=8.8 Hz, 1H), 4.28 (br. s, 2H), 3.77 (s, 3H), 2.68 (t, J=7.9 Hz, 2H), 1.69 (m, 2H), 0.99 (t, J=7.4 Hz, 3H); MS (EI/CI) m/z: 166.8 [M+H].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
219 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[C:6]([N+:12]([O-])=O)[N:5]=1)[CH:2]=[CH2:3]>C(O)C.[Pd]>[CH3:11][O:10][C:9]1[CH:8]=[CH:7][C:6]([NH2:12])=[N:5][C:4]=1[CH2:1][CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C=C)C1=NC(=CC=C1OC)[N+](=O)[O-]
Name
Quantity
34 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
219 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under hydrogen at 1 atm for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evacuated
ADDITION
Type
ADDITION
Details
back filled with hydrogen
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
the filter cake washed thoroughly with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica, 25 to 90% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=CC(=NC1CCC)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.48 mmol
AMOUNT: MASS 1.41 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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